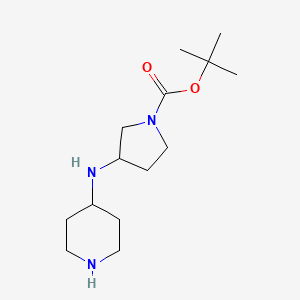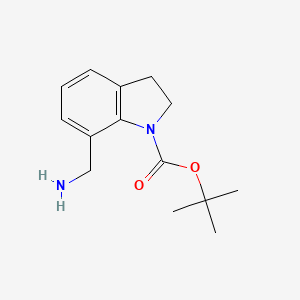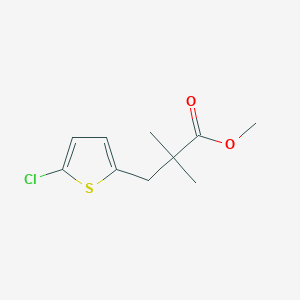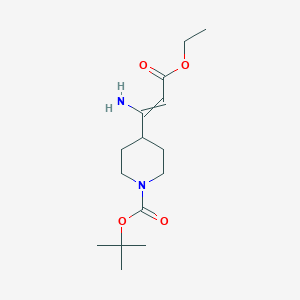
3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as P4C, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. P4C is a derivative of proline, a naturally occurring amino acid, and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to act on various molecular targets in the brain. 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has been shown to modulate the activity of various neurotransmitter systems such as GABA, glutamate, and dopamine. 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has been shown to exhibit various biochemical and physiological effects in animal models. 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has been shown to increase the levels of various neurotransmitters such as GABA and dopamine in the brain. 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has also been shown to reduce the levels of oxidative stress markers and pro-inflammatory cytokines, which may contribute to its neuroprotective effects. 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has also been shown to exhibit anticonvulsant and antinociceptive effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is also relatively inexpensive compared to other compounds used in neuroscience research. However, 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester. One area of research is the development of new drugs based on the 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester scaffold for the treatment of various neurological diseases. Another area of research is the elucidation of the mechanism of action of 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester at the molecular level. Further studies are also needed to determine the potential side effects and toxicity of 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester in animal models and humans. Additionally, the development of new synthetic methods for 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester may lead to the discovery of new derivatives with improved biological activity.
Aplicaciones Científicas De Investigación
3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has been shown to exhibit a wide range of biological activities such as anticonvulsant, antinociceptive, and neuroprotective effects. 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has also been studied for its potential use as a scaffold for the development of new drugs targeting various diseases such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
tert-butyl 3-(piperidin-4-ylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-11-4-7-15-8-5-11/h11-12,15-16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUKBFCAOSSEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696004 | |
| Record name | tert-Butyl 3-[(piperidin-4-yl)amino]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
885275-11-6 | |
| Record name | 1,1-Dimethylethyl 3-(4-piperidinylamino)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-[(piperidin-4-yl)amino]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate](/img/structure/B1501708.png)
![tert-Butyl [2-(hydroxyimino)-2-phenylethyl]carbamate](/img/structure/B1501709.png)
![2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1501710.png)





